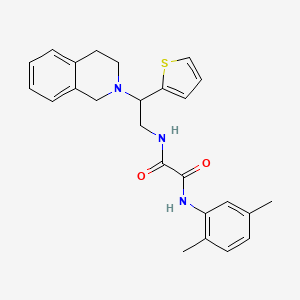

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide

CAS No.: 898424-82-3

Cat. No.: VC4600872

Molecular Formula: C25H27N3O2S

Molecular Weight: 433.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898424-82-3 |

|---|---|

| Molecular Formula | C25H27N3O2S |

| Molecular Weight | 433.57 |

| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2,5-dimethylphenyl)oxamide |

| Standard InChI | InChI=1S/C25H27N3O2S/c1-17-9-10-18(2)21(14-17)27-25(30)24(29)26-15-22(23-8-5-13-31-23)28-12-11-19-6-3-4-7-20(19)16-28/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30) |

| Standard InChI Key | BWGVBOLTBDNGDE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |

Introduction

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. Oxalamides are characterized by the presence of two amide groups connected by an ethylene bridge, typically derived from oxalic acid. This compound integrates a 3,4-dihydroisoquinoline moiety, a thiophene ring, and a 2,5-dimethylphenyl group, contributing to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide typically involves multi-step organic reactions. These steps generally include the formation of the isoquinoline core, followed by the introduction of the thiophene group and subsequent modifications to achieve the final oxalamide structure. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Potential Applications Table

| Application Area | Potential Mechanism |

|---|---|

| Anti-inflammatory | Interaction with inflammatory pathways |

| Anti-cancer | Inhibition of cancer cell proliferation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume